molecular formula C14H13BFNO3 B11844782 (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid

(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B11844782
M. Wt: 273.07 g/mol
InChI Key: QBFAVXFPISPUNY-UHFFFAOYSA-N
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Description

(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. This particular compound features a benzylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides. For instance, the reaction of 4-(benzylcarbamoyl)-2-fluorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. Continuous flow setups and the use of efficient catalysts can enhance the yield and reduce the reaction time. For example, the use of a nickel catalyst and 2-ethoxyethanol as a cosolvent can facilitate the borylation of aryl halides, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Boronic acids can be oxidized to form phenols.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Phenols

    Reduction: Boranes

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be used in sensing and separation technologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of both a benzylcarbamoyl group and a fluorine atom on the phenyl ring. This combination imparts specific reactivity and binding properties, making it particularly useful in applications requiring selective molecular recognition and catalysis.

Properties

Molecular Formula

C14H13BFNO3

Molecular Weight

273.07 g/mol

IUPAC Name

[4-(benzylcarbamoyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C14H13BFNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)

InChI Key

QBFAVXFPISPUNY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O

Origin of Product

United States

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